molecular formula C11H8O4 B6257956 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid CAS No. 1357155-90-8

3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid

Cat. No.: B6257956
CAS No.: 1357155-90-8
M. Wt: 204.2
InChI Key:
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Description

3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is a type of carboxylic acid used in organic synthesis and research. It is a versatile reagent that can be used in a variety of applications, including the synthesis of other organic molecules and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis of 4-methoxycarbonylphenylacetylene: 4-methoxycarbonylbenzaldehyde is reacted with propargyl bromide in the presence of sodium hydroxide to form 4-methoxycarbonylphenylacetylene.

    Synthesis of 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol: 4-methoxycarbonylphenylacetylene is reacted with sodium hydride in the presence of acetic anhydride to form 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol.

    Synthesis of 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid: 3-[4-(methoxycarbonyl)phenyl]prop-2-yn-1-ol is oxidized with sulfuric acid to form this compound.

Industrial Production Methods

The industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as recrystallization and drying over sodium sulfate.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sulfuric acid and other strong acids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can produce alcohols or other derivatives.

Scientific Research Applications

3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid has been used in a variety of scientific research studies, including:

    Synthesis of New Organic Molecules: It is used in the synthesis of polymers and other compounds.

    Enzyme Inhibition Studies: The compound has been used to study enzyme inhibition.

    Drug Metabolism and Transport: It is used in the study of drug metabolism and transport.

    Cell Signaling Pathways: The compound is used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is not fully understood. it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition can affect various biochemical and physiological processes, including drug metabolism and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid: This compound has a similar structure but differs in the position of the double bond.

    3-(4-Methoxyphenyl)propiolic acid: This compound is similar but lacks the methoxycarbonyl group.

Uniqueness

3-[4-(methoxycarbonyl)phenyl]prop-2-ynoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications in scientific research. Its ability to inhibit certain enzymes and its versatility in organic synthesis make it a valuable compound in various fields.

Properties

CAS No.

1357155-90-8

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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